Fmoc-O-methyl-D-threonine

Enzyme Substrate Specificity Isopenicillin N Synthase Epimer Discrimination

Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH) is a premium D-amino acid building block featuring a permanent O-methyl ether modification and base-labile Fmoc protection. This architecture eliminates side-chain protection/deprotection steps in SPPS, streamlining workflows. The D-stereochemistry coupled with the O-methyl group imparts resistance to enzymatic degradation, making it essential for constructing metabolically stable D-peptide therapeutics, diagnostic probes, and enzyme active-site mapping tools. With ≥99% HPLC purity, this compound minimizes coupling byproducts and maximizes yield in long or aggregation-prone sequences. Request bulk pricing today.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 1301706-86-4
Cat. No. B1532308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-O-methyl-D-threonine
CAS1301706-86-4
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
InChIInChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
InChIKeyBOGQZFFOTLSMMA-KPZWWZAWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-O-methyl-D-threonine (CAS 1301706-86-4) as a Protected D-Amino Acid Building Block for Precision Peptide Synthesis


Fmoc-O-methyl-D-threonine (CAS 1301706-86-4), also designated Fmoc-D-Thr(Me)-OH, is a non-natural, orthogonally protected D-amino acid derivative belonging to the Fmoc (9-fluorenylmethoxycarbonyl) class of peptide synthesis building blocks . Structurally, it consists of the D-enantiomer of threonine bearing a permanent O-methyl ether on the β-hydroxyl group and a base-labile Fmoc protecting group on the α-amine . This architecture enables selective deprotection and chain elongation under standard solid-phase peptide synthesis (SPPS) conditions while the O-methyl modification eliminates the need for side-chain protection/deprotection, fundamentally altering the physicochemical and stereochemical properties of the resulting peptides .

Why Generic Fmoc-Threonine or L-Configuration Analogs Cannot Substitute for Fmoc-O-methyl-D-threonine


The interchangeability of threonine-derived building blocks is precluded by the convergence of three non-substitutable features in Fmoc-O-methyl-D-threonine: (i) D-stereochemistry, which dictates the three-dimensional presentation of the side chain and thus the bioactivity, metabolic stability, and conformational properties of the resulting peptide ; (ii) permanent O-methyl ether modification, which eliminates the hydrogen-bond donor capacity of the native hydroxyl group, alters side-chain polarity, and confers resistance to O-acylation side reactions and enzymatic degradation ; and (iii) the orthogonal Fmoc/ether protection strategy, which streamlines SPPS workflows by obviating the need for acid-labile side-chain protecting groups and the accompanying repetitive deprotection steps .

Quantitative Differentiation of Fmoc-O-methyl-D-threonine vs. Analogs: Evidence for Procurement and Application Decisions


Stereochemical Determinant of Enzymatic Turnover: D-Threonine vs. D-Allothreonine Epimeric Specificity

The stereochemical configuration at the β-carbon of O-methyl-D-threonine is a decisive factor in enzyme recognition. In a controlled study utilizing the tripeptide substrates δ-(L-α-aminoadipoyl)-L-cysteinyl-D-(O-methyl)-D-threonine and its D-allothreonine epimer with isopenicillin N synthase (IPNS), the D-threonine epimer exhibited no detectable turnover (0% conversion), whereas the D-allothreonine epimer functioned as an excellent substrate [1]. This demonstrates that the (2R,3S) configuration of the target compound imposes a precise stereoelectronic environment that can completely abrogate enzymatic activity compared to the (2R,3R) allo-epimer.

Enzyme Substrate Specificity Isopenicillin N Synthase Epimer Discrimination

Commercial Purity Benchmarking: ≥99% HPLC Purity vs. Alternative Supplier Specifications

Procurement-grade Fmoc-O-methyl-D-threonine is routinely supplied with a purity specification of ≥99% as determined by HPLC . This high purity threshold exceeds the 97% minimum offered by some alternative vendors for the same CAS number , directly minimizing cumulative deletion sequences and purification burdens in solid-phase peptide synthesis.

Analytical Quality Control SPPS Building Blocks Purity Specification

Specific Optical Rotation as a Chiral Identity and Enantiopurity Criterion

The specific optical rotation of Fmoc-O-methyl-D-threonine is defined as +10.50° ± 1° (c=1.010% in DMF) . This positive rotation distinguishes the D-enantiomer from its L-counterpart (Fmoc-Thr(Me)-OH, CAS 928063-81-4), which exhibits a negative optical rotation. The precise specification serves as a critical in-house quality control check to verify enantiopurity upon receipt.

Chiral Purity Enantiomeric Excess Quality Control

O-Methyl Ether Modification Confers Resistance to Enzymatic Degradation vs. Native Hydroxyl

O-Methylation of the threonine residue permanently masks the nucleophilic hydroxyl group, thereby enhancing resistance to enzymatic degradation compared to peptides containing native threonine . While direct comparative degradation half-life data for this specific building block is not available in the public domain, the class-level inference is well-established: substitution of the hydrogen-bond-donating hydroxyl with a methyl ether eliminates a recognition element for serine/threonine proteases and prevents O-acylation side reactions during SPPS coupling steps.

Metabolic Stability Peptidomimetics Protease Resistance

Conformational Modulation via O-Methylation vs. Native Hydroxyl in Peptide Backbones

The O-methyl group on D-threonine alters side-chain polarity and steric bulk, which can modulate the conformational landscape of the resulting peptide compared to native D-threonine . The replacement of the hydroxyl hydrogen with a methyl group removes hydrogen-bonding capacity while introducing a hydrophobic element, potentially influencing β-turn propensity, helical stability, or aggregation behavior. This is a class-level property of O-alkylated amino acids and is supported by vendor technical descriptions.

Peptide Conformation Secondary Structure Peptidomimetic Design

High-Impact Application Scenarios for Fmoc-O-methyl-D-threonine Driven by Quantitative Differentiation


Epimer Discrimination in Enzyme Substrate and Inhibitor Discovery

As demonstrated by the IPNS study where the D-threonine epimer showed 0% turnover while the D-allothreonine epimer was an excellent substrate, Fmoc-O-methyl-D-threonine is essential for constructing stereochemically defined tripeptide probes to map enzyme active-site topology [1]. This scenario applies to mechanistic enzymology and β-lactam antibiotic biosynthesis research.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) Requiring Minimal Deletion Sequences

The ≥99% HPLC purity specification of this compound directly supports high-yield, low-byproduct SPPS campaigns . Procurement of this high-purity grade is critical for synthesizing long or aggregation-prone peptides where cumulative coupling inefficiencies would otherwise render the final product economically or practically unviable.

Synthesis of Metabolically Stabilized D-Peptide Therapeutics and Probes

The O-methyl ether modification confers class-level resistance to enzymatic degradation , making Fmoc-O-methyl-D-threonine a preferred building block for constructing D-peptide-based therapeutics, diagnostic probes, or in vivo imaging agents that require extended circulatory half-life and resistance to endogenous proteases.

Conformational Engineering and Peptidomimetic SAR Studies

The altered side-chain polarity and hydrogen-bonding capacity resulting from O-methylation enables systematic exploration of structure-activity relationships in peptide lead optimization. Researchers utilize this building block to probe the conformational and binding contributions of the threonine side chain in target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-O-methyl-D-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.